1-(4-Fluorophenyl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
1-(4-Fluorophenyl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a heterocyclic compound featuring a triazolopyridazine core fused with a thioether-linked ethanone group. The molecule is substituted at the pyridazine ring (6-position: 2-methoxyphenyl) and the ethanone moiety (4-fluorophenyl).
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-27-18-5-3-2-4-15(18)16-10-11-19-22-23-20(25(19)24-16)28-12-17(26)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIIIYVESOBPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a novel molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazole moiety, which is known for its broad spectrum of biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown promising results against various bacterial and fungal strains. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that compounds containing the triazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1–8 μg/mL against resistant strains like MRSA and E. coli .
- Antifungal Activity : Similarly, antifungal assays have revealed that derivatives with a triazole-thioether linkage possess enhanced antifungal activity compared to traditional antifungals. For example, compounds showed an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : Compounds similar to this one have been tested against various cancer cell lines. Notably, certain derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The thioether and triazole functionalities are believed to enhance the interaction with cancer cell targets.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to act as an inhibitor for various enzymes involved in fungal and bacterial metabolism. This inhibition disrupts essential cellular processes leading to microbial cell death .
- Apoptosis Induction : In cancer cells, compounds containing similar structures have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Antimicrobial Efficacy Study : A study published in PMC evaluated the antimicrobial efficacy of various triazole derivatives against multiple pathogens. The results indicated that compounds with a similar structure to our target compound had significantly lower MIC values compared to standard antibiotics .
- Cancer Cell Line Analysis : A research paper reported on the synthesis and biological evaluation of triazole derivatives where one derivative showed potent activity against breast cancer cells with an IC50 value significantly lower than that of established chemotherapeutics .
Data Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Donating vs.
- Heterocycle Rigidity : The hexahydro ring in reduces planarity, likely decreasing π-π stacking interactions compared to the fully aromatic pyridazine in the target.
Substituent Effects
- Thioether vs. Thioxo : The thioether in the target and may confer better metabolic stability than the thioxo group in , which is prone to oxidation.
- Fluorophenyl Positioning : The 4-fluorophenyl group in the target and versus the 3-fluorophenyl in influences steric and electronic interactions.
Physicochemical Properties
Table 2: Predicted Properties Based on Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
